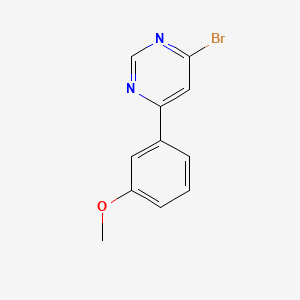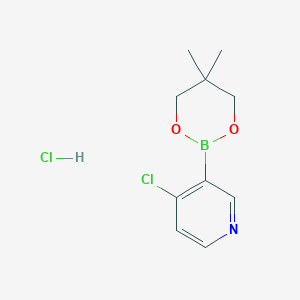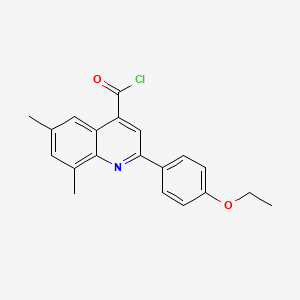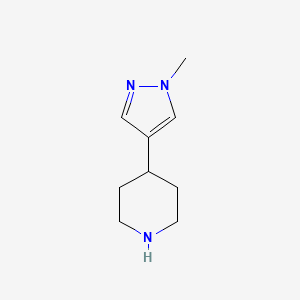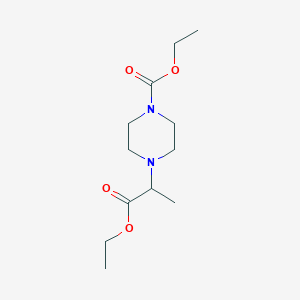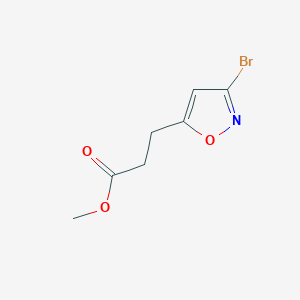
Methyl 3-(3-bromoisoxazol-5-yl)propanoate
Descripción general
Descripción
Methyl 3-(3-bromoisoxazol-5-yl)propanoate: is a chemical compound with the molecular formula C7H8BrNO3 and a molecular weight of 234.05 g/mol . This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions:
Types of Reactions:
Common Reagents and Conditions:
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: Methyl 3-(3-bromoisoxazol-5-yl)propanoate is used in the synthesis of more complex organic molecules and as a building block in organic synthesis. Biology: The compound is utilized in biological studies to understand the role of isoxazole derivatives in biological systems. Medicine: Industry: The compound is used in the chemical industry for the production of various intermediates and fine chemicals.
Mecanismo De Acción
The mechanism by which Methyl 3-(3-bromoisoxazol-5-yl)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors to modulate biological processes.
Comparación Con Compuestos Similares
Methyl 3-(3-iodoisoxazol-5-yl)propanoate: Similar structure with iodine instead of bromine.
Methyl 3-(3-chloroisoxazol-5-yl)propanoate: Similar structure with chlorine instead of bromine.
Methyl 3-(3-fluoroisoxazol-5-yl)propanoate: Similar structure with fluorine instead of bromine.
Uniqueness: Methyl 3-(3-bromoisoxazol-5-yl)propanoate is unique due to its bromine atom, which imparts different chemical reactivity compared to its iodine, chlorine, and fluorine counterparts.
Propiedades
IUPAC Name |
methyl 3-(3-bromo-1,2-oxazol-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3/c1-11-7(10)3-2-5-4-6(8)9-12-5/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGGONYMVBNXJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=NO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





